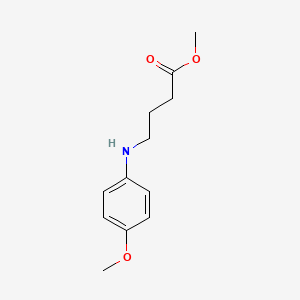
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a mixture of two diastereomers, which are stereoisomers that are not mirror images of each other.
Scientific Research Applications
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. It has also been studied for its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity.
In the field of biochemistry, this compound has been studied for its role in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. It has also been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
Mechanism Of Action
The mechanism of action of 3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) involves its role in the transport of fatty acids into the mitochondria. The compound is able to bind to fatty acids and transport them across the mitochondrial membrane, where they are oxidized to produce energy. Additionally, this compound has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical And Physiological Effects
Studies have shown that 3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) has several biochemical and physiological effects. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, suggesting a potential role in the treatment of diabetes. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of studying 3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) is that it is a relatively simple compound to synthesize and purify. Additionally, this compound has been shown to have potential applications in various fields, making it a promising area of research.
One limitation of studying this compound is that it is not well-studied in humans, and more research is needed to determine its safety and efficacy. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its role in various physiological processes.
Future Directions
There are several future directions for research on 3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers). One area of research is the potential use of this compound in the treatment of metabolic disorders such as diabetes and obesity. Additionally, more research is needed to determine the mechanism of action of this compound and its role in various physiological processes.
Another area of research is the development of new synthesis methods for this compound, which may improve its purity and yield. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans, which may lead to its use as a therapeutic agent in the future.
Conclusion:
In conclusion, 3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and its role in various physiological processes.
Synthesis Methods
The synthesis of 3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) involves the reaction of L-carnitine with 3-hydroxyoctanoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product obtained is a mixture of two diastereomers. The diastereomers can be separated by chromatography, and the individual compounds can be further characterized by various spectroscopic techniques.
properties
CAS RN |
875668-60-3 |
|---|---|
Product Name |
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) |
Molecular Formula |
C₁₅H₂₉NO₅ |
Molecular Weight |
303.39 |
synonyms |
(2R)-3-Carboxy-2-[(3-hydroxy-1-oxooctyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



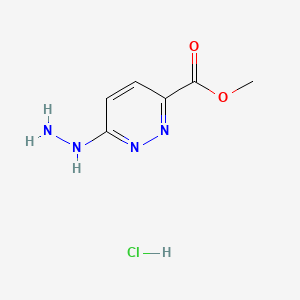
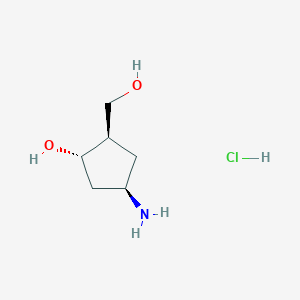

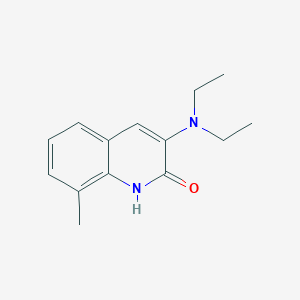
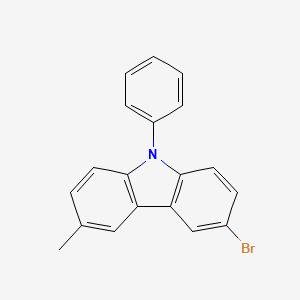
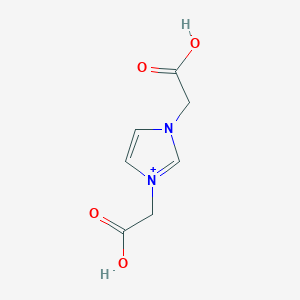
![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
